molecular formula C15H22N2O4 B12292298 (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate

Cat. No.: B12292298
M. Wt: 294.35 g/mol
InChI Key: ZEIXIJCWVDGXTR-UHFFFAOYSA-N
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Description

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate is a compound of significant interest in the field of organic chemistry. This compound is known for its unique structural features and potential applications in various scientific domains. It is characterized by the presence of a benzyl group, a methoxy(methyl)amino group, and a carbamate moiety, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate typically involves the carbamoylation of primary, secondary, and aromatic amines. One common method is the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of catalysts like Fe2O3, Fe2O3/SiO2, or Fe2O3/CoO/NiO/SiO2 . This phosgene-free synthesis route is environmentally benign and provides a high yield of the desired carbamate ester. Industrial production methods often employ similar catalytic processes to ensure efficiency and sustainability.

Chemical Reactions Analysis

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction often leads to conformational changes in the target molecules, affecting their function. The compound’s ability to permeate cell membranes enhances its bioavailability and efficacy .

Comparison with Similar Compounds

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

benzyl N-[1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-4-8-13(14(18)17(2)20-3)16-15(19)21-11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIXIJCWVDGXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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